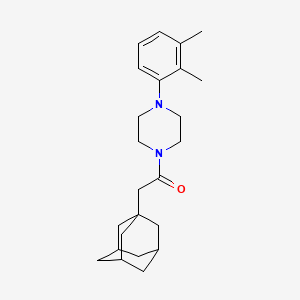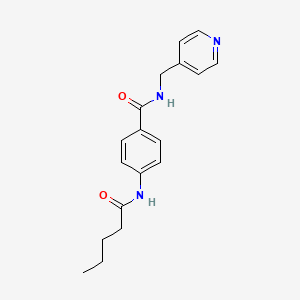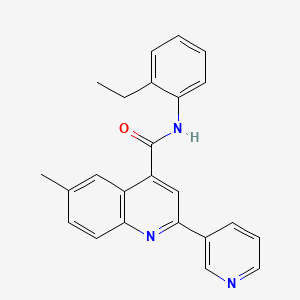![molecular formula C22H24N2O2 B4538486 N-{[2-(4-biphenylyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-methyltetrahydro-3-furanamine](/img/structure/B4538486.png)
N-{[2-(4-biphenylyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-methyltetrahydro-3-furanamine
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors. For instance, the synthesis of diaminoguanidinium N,N′-dinitro-N,N′-bis(3-dinitromethyl-furazanate-4-yl)methylenediamine showcases a metathesis reaction followed by condensation, nitration, and reduction steps, illustrating the complexity and precision required in synthetic organic chemistry (Ma et al., 2018). Such methodologies could be relevant for synthesizing the compound of interest, emphasizing the importance of step-wise reactions and characterizations.
Molecular Structure Analysis
The molecular structure of complex compounds is often elucidated using techniques such as NMR spectroscopy, X-ray crystallography, and vibrational spectroscopy (IR). For example, single-crystal X-ray diffraction was utilized to analyze the crystal structure of energetic salts, providing detailed insights into molecular geometry and intermolecular interactions (Yu et al., 2017). These techniques could similarly be applied to study the detailed molecular structure of N-{[2-(4-biphenylyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-methyltetrahydro-3-furanamine.
Chemical Reactions and Properties
The chemical reactivity and properties of a compound are significantly influenced by its functional groups and molecular structure. For instance, compounds with oxazol and furazan rings exhibit specific reactivity patterns, such as nucleophilic ring opening and cyclization reactions, which are crucial for their chemical transformations and applications (He et al., 2018). Understanding these reactions is essential for manipulating the compound for desired applications.
Physical Properties Analysis
The physical properties, including melting point, solubility, and crystal structure, are key for understanding a compound's behavior in different environments. Compounds like 3,3′-[2,2′-Oxy-bis-(oxazaborolidine)]-ethylenes have been studied for their structural properties using NMR, X-ray, and quantum chemistry methods, providing insights into their stability and physical behavior (Tlahuextl et al., 2005).
Chemical Properties Analysis
The chemical properties of a compound, including reactivity, stability, and interaction with other molecules, are fundamental for its application in synthesis and material science. For example, the study of energetic salts based on furazan and oxadiazole rings has shown how molecular modifications can affect thermal stability and detonation properties, highlighting the intricate relationship between structure and chemical properties (Xue et al., 2022).
Aplicaciones Científicas De Investigación
Therapeutic Potential in Emesis and Depression
One significant application of compounds related to N-{[2-(4-biphenylyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-methyltetrahydro-3-furanamine in scientific research is in the exploration of therapeutic agents for conditions like emesis (vomiting) and depression. A study highlighted the synthesis and pharmacological evaluation of a water-soluble neurokinin-1 receptor antagonist with a long central duration of action, demonstrating high efficacy in pre-clinical tests relevant to clinical efficacy in both emesis and depression. This compound showcases potential for both intravenous and oral clinical administration, emphasizing its versatility in therapeutic applications (Harrison et al., 2001).
Antiviral Activity
Another area of research application is in the development of compounds with antiviral properties. A study explored the synthesis of heterocyclic systems based on 2(3H)-furanones and their subsequent evaluation for antiviral activity. This research resulted in the identification of compounds demonstrating promising activities against viruses like HAV and HSV-1. The study highlights the potential of these compounds in contributing to the development of new antiviral agents, underscoring the importance of structural diversity in medicinal chemistry (Hashem et al., 2007).
Corrosion Inhibition
The chemical properties of related compounds have also been applied in the field of corrosion inhibition. A study focusing on amino acid compounds as eco-friendly corrosion inhibitors for N80 steel in HCl solution utilized electrochemical and theoretical approaches to demonstrate the efficacy of these inhibitors. This research not only contributes to the understanding of corrosion processes but also presents an environmentally friendly approach to corrosion inhibition, with potential applications in various industrial sectors (Yadav et al., 2015).
Propiedades
IUPAC Name |
N-methyl-N-[[5-methyl-2-(4-phenylphenyl)-1,3-oxazol-4-yl]methyl]oxolan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-16-21(14-24(2)20-12-13-25-15-20)23-22(26-16)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-11,20H,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKIRRFWSMBYHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)C3=CC=CC=C3)CN(C)C4CCOC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-biphenyl-4-yl-5-methyl-1,3-oxazol-4-yl)methyl]-N-methyltetrahydrofuran-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4538405.png)
![3-(benzylthio)-5-imino-6-(4-nitrobenzylidene)-5,6-dihydro-7H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7-one](/img/structure/B4538410.png)
![6-{[(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4538411.png)



![3-[(4-chlorobenzoyl)amino]-N,N-dimethylbenzamide](/img/structure/B4538451.png)
![N-[4-({[(4-bromo-2-chlorophenyl)amino]carbonothioyl}amino)phenyl]-4-methylbenzenesulfonamide](/img/structure/B4538458.png)

![N-({4-allyl-5-[(2-amino-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-4-methoxybenzamide](/img/structure/B4538473.png)
![4,5-dimethyl-2-[(2,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B4538479.png)
![4-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4538482.png)
![2-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B4538484.png)
